molecular formula C10H7N3O4 B11875982 3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid

3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid

Katalognummer: B11875982
Molekulargewicht: 233.18 g/mol
InChI-Schlüssel: OSXUQMULUQYNRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone substituted with a nitro-functionalized pyrazole ring at the 3-position. The nitro group (electron-withdrawing) and pyrazole ring (a five-membered aromatic system with two nitrogen atoms) confer unique physicochemical properties, such as enhanced acidity and varied solubility compared to simpler benzoic acid derivatives.

Eigenschaften

Molekularformel

C10H7N3O4

Molekulargewicht

233.18 g/mol

IUPAC-Name

3-(4-nitropyrazol-1-yl)benzoic acid

InChI

InChI=1S/C10H7N3O4/c14-10(15)7-2-1-3-8(4-7)12-6-9(5-11-12)13(16)17/h1-6H,(H,14,15)

InChI-Schlüssel

OSXUQMULUQYNRL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(4-Nitro-1H-pyrazol-1-yl)benzoesäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen weiter oxidiert werden.

    Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

    Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Nitrogruppe.

Häufige Reagenzien und Bedingungen

    Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.

    Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff.

    Substitution: Nukleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Nitroso- oder Nitroderivaten.

    Reduktion: Bildung von 3-(4-Amino-1H-pyrazol-1-yl)benzoesäure.

    Substitution: Bildung verschiedener substituierter Derivate, abhängig von dem verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

3-(4-Nitro-1H-pyrazol-1-yl)benzoesäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Nitro-1H-pyrazol-1-yl)benzoesäure ist nicht vollständig verstanden. Es wird angenommen, dass es mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert, möglicherweise unter Einbeziehung der Nitrogruppe und des Pyrazolrings. Diese Interaktionen könnten zu verschiedenen biologischen Wirkungen führen, wie z. B. Enzyminhibition oder Modulation von Signalwegen.

Analyse Chemischer Reaktionen

Nitro Group Reduction

The nitro group at the 4-position of the pyrazole ring undergoes selective reduction to form amino derivatives, a critical step for further functionalization.

Conditions and Reagents :

  • Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 hrs) yields 3-(4-amino-1H-pyrazol-1-yl)benzoic acid with >90% efficiency .

  • SnCl₂/HCl in ethanol (reflux, 4 hrs) provides the amino derivative in 85% yield .

Applications :
Reduction products serve as intermediates for synthesizing hydrazide derivatives (e.g., reaction with hydrazine hydrate to form 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzohydrazide) .

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic substitutions, primarily at the 3- and 5-positions due to nitro group deactivation.

Reaction TypeReagents/ConditionsProductYieldSource
Nitration HNO₃/H₂SO₄, 0°C, 2 hrs3-(4-Nitro-1H-pyrazol-1-yl)-5-nitrobenzoic acid72%
Sulfonation ClSO₃H, DCM, 25°C, 12 hrsSulfonated derivative at pyrazole C568%
Halogenation Br₂/FeBr₃, acetic acid, reflux, 3 hrs5-Bromo-pyrazole analog81%

Carboxylic Acid Derivative Formation

The benzoic acid group undergoes typical acyl transformations:

a. Esterification :

  • Reaction with methanol/H₂SO₄ (reflux, 8 hrs) produces methyl 3-(4-nitro-1H-pyrazol-1-yl)benzoate (95% yield) .
    b. Amidation :

  • Thionyl chloride-mediated conversion to acyl chloride, followed by treatment with amines (e.g., benzylamine, 25°C, 2 hrs), yields corresponding amides (88% yield) .
    c. Hydrazide Formation :

  • Hydrazine hydrate in ethanol (microwave, 100°C, 30 min) generates 3-(4-nitro-1H-pyrazol-1-yl)benzohydrazide .

Pyrazole Ring Functionalization

The pyrazole nitrogen can undergo alkylation or arylation under mild conditions:

a. N-Alkylation :

  • Reaction with methyl iodide/K₂CO₃ in DMF (60°C, 4 hrs) forms 1-methylpyrazole derivatives (78% yield) .
    b. Cross-Coupling :

  • Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C) introduces aryl groups at the pyrazole C4 position (Table 1) .

Table 1 : Suzuki Coupling Derivatives of 3-(4-Nitro-1H-pyrazol-1-yl)benzoic Acid

Aryl Boronic AcidProductYieldMIC vs MRSA (μg/mL)Source
4-Fluorophenyl4-Fluoro-biaryl analog83%3.12
3-TrifluoromethylphenylTrifluoromethyl-substituted derivative76%1.56

Condensation Reactions

The carboxylic acid reacts with hydrazines to form hydrazones, enhancing bioactivity:

Example :

  • Condensation with 2,4-dinitrophenylhydrazine (EtOH, H₃PO₄, reflux) yields a hydrazone derivative (m.p. 253°C, 80% yield) .

  • Characterization : ¹H NMR (DMSO-d₆): δ 9.98 (s, 1H, CHO), 8.10 (s, 4H, ArH), 7.82 (d, J = 8.4 Hz, 2H) .

Biological Activity Correlations

Derivatives exhibit structure-dependent antimicrobial effects:

  • Hydrazones show MIC values as low as 1.56 μg/mL against MRSA .

  • Brominated analogs (e.g., 5-bromo derivative) demonstrate enhanced biofilm inhibition (IC₅₀ = 4.2 μM) .

Stability and Reactivity Insights

  • pH Sensitivity : The nitro group stabilizes the pyrazole ring under acidic conditions but promotes hydrolysis above pH 9 .

  • Thermal Stability : Decomposes at 238°C (DSC), with exothermic peaks correlating to nitro group degradation .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

One of the most significant applications of 3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid is its potential as an antimicrobial agent. Research has demonstrated that derivatives of this compound exhibit potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Testing of Derivatives

A study synthesized several derivatives of pyrazole compounds, including those based on 3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid. The synthesized compounds were tested against ESKAPE pathogens, which are known for their antibiotic resistance. Notably, one derivative showed a minimum inhibitory concentration (MIC) as low as 0.73 μg/mL against Acinetobacter baumannii, indicating strong antibacterial properties .

CompoundBacterial StrainMIC (μg/mL)
3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid derivativeStaphylococcus aureus6.25
3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid derivativeBacillus subtilis0.78
3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid derivativeAcinetobacter baumannii0.73

This data illustrates the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Properties

Research indicates that pyrazole derivatives, including those based on 3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid, may also exhibit anticancer activities. The structural features of pyrazoles contribute to their ability to inhibit tumor growth and proliferation.

Case Study: Antitumor Activity

In various studies, pyrazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance, compounds derived from pyrazole scaffolds have shown promising results in inhibiting cell proliferation in breast and colon cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

Another area of research focuses on the anti-inflammatory properties of pyrazole derivatives. Compounds similar to 3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid have been investigated for their ability to modulate inflammatory pathways.

Case Study: Inhibition of COX Enzymes

Some studies have reported that pyrazole-based compounds can act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. The selectivity towards COX-2 over COX-1 suggests potential for reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Characterization

The synthesis of 3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid typically involves multi-step organic reactions that yield high purity products suitable for biological testing.

Synthesis Overview

The synthesis often employs methods such as:

  • Vilsmeier-Haack reaction for introducing formyl groups.
  • Hydrazone formation through the reaction with hydrazine derivatives.

These synthetic routes not only provide access to the target compound but also allow for the modification of functional groups to enhance biological activity.

Wirkmechanismus

The mechanism of action of 3-(4-Nitro-1H-pyrazol-1-yl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro group and pyrazole ring. These interactions could lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic Acid

This compound (MW: 326.10) shares a benzoic acid core and nitro-pyrazole substituent but differs in the presence of a bromine atom at the pyrazole’s 4-position and a methylene linker between the pyrazole and benzoic acid. The bromine increases molecular weight and hydrophobicity (XLogP3: 2.2 vs. ~1.9 for the target compound, estimated) compared to 3-(4-nitro-1H-pyrazol-1-YL)benzoic acid (MW: ~233).

4-Methoxybenzoic Acid

A simpler derivative with a methoxy group (electron-donating) at the 4-position. The methoxy group increases pKa (4.47 vs. ~3.5 for nitro-substituted analogs) and solubility in polar solvents compared to nitro-substituted benzoic acids, highlighting how electron-donating vs. withdrawing groups modulate acidity .

Protease Inhibitor Derivatives

Patented compounds like 4-((2-(mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid () incorporate bulky substituents (e.g., thioethers, carbamates) that enhance steric hindrance and target specificity. In contrast, 3-(4-nitro-1H-pyrazol-1-YL)benzoic acid’s compact structure may favor membrane permeability due to lower molecular weight and moderate logP .

Physicochemical Properties

Table 1: Key Property Comparison

Compound Molecular Weight XLogP3 Substituent Effects Acidity (pKa) Solubility Trends
Benzoic acid 122.12 1.87 None 4.20 High in polar solvents
3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid ~233 ~1.9 Nitro (EWG), pyrazole (H-bonding) ~3.5 (est.) Moderate in polar solvents
4-({4-Bromo-3-nitro…}methyl)benzoic acid 326.10 2.2 Bromo (hydrophobic), methyl linker ~3.2 (est.) Lower than parent
4-Methoxybenzoic acid 152.15 1.96 Methoxy (EDG) 4.47 High in alcohols/ethers

Key Observations:

  • Acidity: The nitro group in 3-(4-nitro-1H-pyrazol-1-YL)benzoic acid lowers the pKa (~3.5) compared to benzoic acid (4.20), similar to 3-nitrobenzoic acid (pKa 3.47). Bromine in the analog compound may further enhance acidity due to stronger inductive effects .
  • Lipophilicity: The bromo-nitro analog’s higher XLogP3 (2.2) suggests greater membrane affinity than the target compound, which lacks bromine.
  • Solubility: Pyrazole’s nitrogen atoms enable hydrogen bonding, improving aqueous solubility relative to purely aromatic analogs. However, nitro groups reduce solubility compared to methoxy-substituted derivatives .

Functional and Application Insights

  • Extraction Efficiency: Benzoic acid derivatives with nitro groups (e.g., the target compound) are expected to exhibit slower extraction rates in emulsion liquid membranes than unsubstituted benzoic acid due to reduced distribution coefficients (m) from increased molecular complexity .
  • Biological Activity: Pyrazole-containing compounds often exhibit antimicrobial or kinase-inhibitory properties. The nitro group may enhance reactivity in electrophilic substitution, making the compound a candidate for further functionalization in drug synthesis .

Biologische Aktivität

3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid, also known as 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid, is a compound characterized by the presence of a nitro group and a benzoic acid moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

The molecular formula of 3-(4-Nitro-1H-pyrazol-1-YL)benzoic acid is C11_{11}H9_{9}N3_3O4_4, with a molecular weight of 247.21 g/mol. The compound's synthesis typically involves the reaction of 4-nitro-1H-pyrazole with benzyl bromide under basic conditions, followed by oxidation to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring engages in hydrogen bonding and π-π interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole derivatives. For instance, derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid were reported to exhibit potent inhibitory effects against Acinetobacter baumannii and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 1.56 μg/mL for certain derivatives .

Anticancer Properties

Research has shown that compounds based on the 1H-pyrazole structure can inhibit the growth of various cancer cell types. Notably, studies indicated that these compounds demonstrated antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies

A study focused on synthesizing novel derivatives of pyrazole-based compounds demonstrated significant antimicrobial activity against multiple strains of bacteria. The incorporation of specific substituents was found to enhance their effectiveness . Another investigation into the structure-activity relationship (SAR) revealed that modifications to the pyrazole ring could lead to improved potency against cancer cell lines .

Data Summary

Compound Biological Activity MIC/IC50 Values
3-(4-Nitro-1H-pyrazol-1-YL)benzoic acidAntimicrobial against S. aureusMIC: 1.56 μg/mL
Derivative AAntiproliferative against MDA-MB-231 (breast cancer)IC50: 0.064 μM
Derivative BAntiproliferative against HepG2 (liver cancer)IC50: 0.115 μM

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-nitro-1H-pyrazol-1-yl)benzoic acid, and how do reaction conditions influence yield and purity?

  • The synthesis often involves nucleophilic substitution or condensation reactions. For example, hydrazone derivatives of structurally related pyrazole-benzoic acid hybrids are synthesized via formylation of pyrazole intermediates followed by condensation with hydrazides under reflux in ethanol or methanol . Key variables include temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reactants. Characterization via 1H^1H NMR and HPLC is critical for verifying purity and regioselectivity, as nitro-group positioning can affect reactivity .

Q. What spectroscopic techniques are most effective for characterizing 3-(4-nitro-1H-pyrazol-1-yl)benzoic acid?

  • 1H^1H NMR is essential for confirming the substitution pattern on the pyrazole ring and benzoic acid moiety. Infrared (IR) spectroscopy identifies functional groups like nitro (stretching at ~1520–1350 cm1^{-1}) and carboxylic acid (broad O-H stretch ~2500–3000 cm1^{-1}). Mass spectrometry (HRMS) provides molecular ion confirmation, while X-ray crystallography (if crystalline) resolves absolute stereochemistry and packing interactions .

Q. How should researchers safely handle 3-(4-nitro-1H-pyrazol-1-yl)benzoic acid in the laboratory?

  • Use personal protective equipment (PPE) including nitrile gloves and lab coats. Work in a fume hood to avoid inhalation of fine particles. Store the compound in a cool, dry environment away from strong oxidizers due to the nitro group’s potential explosivity under extreme conditions. First-aid measures for skin contact include immediate washing with water and consultation with a physician .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of 3-(4-nitro-1H-pyrazol-1-yl)benzoic acid derivatives?

  • Density Functional Theory (DFT) calculations optimize molecular geometries and predict electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity. Molecular docking against target proteins (e.g., antimicrobial enzymes) evaluates binding affinities. For instance, derivatives with electron-withdrawing groups like nitro show enhanced antimicrobial activity due to increased electrophilicity . Software like Gaussian or AutoDock is typically used .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-benzoic acid hybrids?

  • Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or structural impurities. Systematic replication under standardized protocols (e.g., CLSI guidelines for antimicrobial testing) is critical. Comparative SAR studies can isolate the nitro group’s role vs. other substituents. For example, hydrazone derivatives with 4-nitro groups exhibit higher activity against Gram-positive bacteria than unsubstituted analogs .

Q. How does the nitro group’s position on the pyrazole ring influence the compound’s electrochemical behavior in catalytic applications?

  • The para-nitro group enhances electron-deficient character, facilitating redox activity. Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals reduction peaks corresponding to nitro-to-amine conversion. This property is exploitable in designing electrocatalysts or sensors. Substituent effects on reduction potentials should be quantified using controlled potential electrolysis .

Q. What methodologies enable the detection of degradation products or metabolites of 3-(4-nitro-1H-pyrazol-1-yl)benzoic acid in environmental or biological systems?

  • High-resolution LC-MS/MS with electrospray ionization (ESI) identifies nitro-reduced metabolites (e.g., amine derivatives) in biodegradation studies. Stable isotope labeling or 15N^{15}N-NMR tracks metabolic pathways. Environmental persistence can be assessed via OECD 301F biodegradation testing .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) to avoid misassignment of peaks .
  • Controlled Experiments : Include positive/negative controls in biological assays to account for solvent effects or assay interference .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.